4-羟基-2-硝基苯甲酸

描述

4-Hydroxy-2-nitrobenzoic acid is a compound that is structurally related to various nitrobenzoic acids and their derivatives. While the provided papers do not directly discuss 4-hydroxy-2-nitrobenzoic acid, they do provide insights into the chemistry of similar compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions that can include nitration, hydroxylation, and carboxylation of benzene derivatives. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid is used as a building block for the synthesis of various heterocyclic compounds, indicating that nitrobenzoic acids can be key intermediates in the preparation of more complex structures .

Molecular Structure Analysis

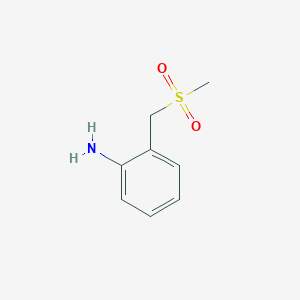

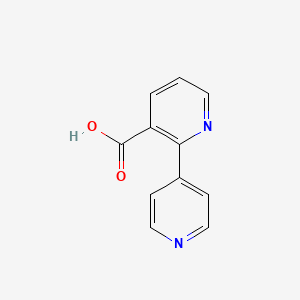

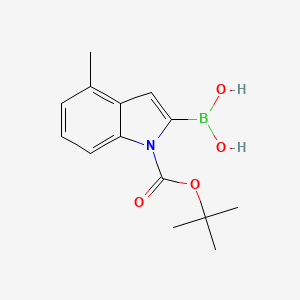

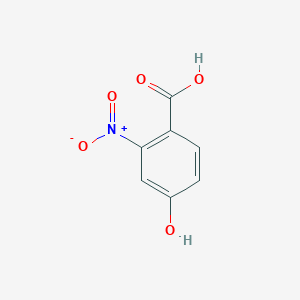

The molecular structure of nitrobenzoic acid derivatives is characterized by the presence of nitro and carboxyl functional groups attached to a benzene ring. These groups can influence the overall geometry of the molecule, as seen in the case of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, where the dihedral angles of the substituent groups with respect to the phenyl moiety are precisely defined . This suggests that 4-hydroxy-2-nitrobenzoic acid would also have a planar phenyl core with substituents at specific orientations.

Chemical Reactions Analysis

Nitrobenzoic acids can undergo various chemical reactions, including sigma-adduct formation and oxidative substitution, as demonstrated by the reactions of 4-nitrobenzofurazan derivatives with hydroxide ions . Additionally, nitrobenzyl(α-amino)phosphonates can undergo C-P bond cleavage and subsequent transformation into azoxybenzene and azobenzene derivatives in the presence of aqueous sodium hydroxide . These reactions highlight the reactivity of the nitro group and its potential role in redox chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzoic acid derivatives are influenced by their functional groups. For instance, the crystal structures of magnesium(II) complexes of 3-hydroxy-4-nitrobenzoic acid show that these compounds can form ionic or zwitterionic entities, which are stabilized by extensive hydrogen bonding and stacking interactions . This indicates that 4-hydroxy-2-nitrobenzoic acid may also form stable crystal structures with specific supramolecular architectures. The influence of reaction conditions on the synthesis of related compounds, such as temperature and base concentration, can lead to different products, which underscores the importance of reaction parameters in determining the physical and chemical properties of the final compounds .

科学研究应用

环境管理与分析

降解和稳定性研究: 对尼替酮进行的研究表明,尼替酮与其降解产物4-羟基-2-硝基苯甲酸存在结构关系,强调了理解化学物质在环境和药物领域稳定性和降解途径的重要性。研究采用液相色谱-质谱联用技术分析了尼替酮在不同条件下的稳定性,识别出可能影响环境和医药应用的稳定降解产物 (Barchańska等,2019)。

污染控制: 羟基磷灰石已被研究用于处理空气、水和土壤污染。由于其吸附能力、酸碱可调性、离子交换能力和热稳定性,它代表了一种有前途的环境修复材料,可能与包括4-羟基-2-硝基苯甲酸 (Ibrahim et al., 2020) 相关。

药物和医疗应用

抗氧化活性分析: 抗氧化剂的研究对于了解类似4-羟基-2-硝基苯甲酸等化合物的药理潜力至关重要,涉及各种测定抗氧化活性的方法。这些方法,包括ORAC、HORAC和FRAP测试,对评估化学物质的潜在健康益处至关重要 (Munteanu & Apetrei, 2021)。

衍生物的药理特性: 香草酸,4-羟基-2-硝基苯甲酸的衍生物,展示了羟基酸在制药领域的多样应用。它以其抗氧化、抗炎和神经保护特性而闻名,突显了同一化学家族化合物的药用相关性 (Ingole et al., 2021)。

化学合成和光催化

合成化学中的保护基: 使用与4-羟基-2-硝基苯甲酸相关的硝基苄衍生物等光敏保护基,说明了该化合物在合成化学中的相关性。这些基团在功能基团的选择性保护和去保护中起着关键作用,促进了复杂有机合成 (Amit et al., 1974)。

药物化学应用: 与4-羟基-2-硝基苯甲酸具有反应性硝基基团特性的硝基咪唑类化合物,在药物化学中被广泛用于其抗肿瘤、抗菌和抗寄生虫特性。这突显了4-羟基-2-硝基苯甲酸衍生物在开发新药理剂方面的潜力 (Li et al., 2018)。

作用机制

Target of Action

4-Hydroxy-2-nitrobenzoic acid is a chemical compound that has been used in various chemical syntheses . .

Mode of Action

It is known that nitrobenzoic acid derivatives can be metabolized to dihydroxybenzoic acid derivatives by a mono-oxygenase . This process involves the release of chloride and nitrite ions .

Biochemical Pathways

RKJ12 is capable of utilizing 2-chloro-4-nitrobenzoic acid as a sole source of carbon, nitrogen, and energy . In the degradation of 2-chloro-4-nitrobenzoic acid by strain RKJ12, various metabolites were isolated and identified .

Result of Action

It is known that nitrobenzoic acid derivatives can undergo metabolic transformations, resulting in the release of chloride and nitrite ions .

Action Environment

RKJ12, can utilize nitrobenzoic acid derivatives as a sole source of carbon, nitrogen, and energy .

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Relevant Papers

There are several papers related to 2-Hydroxy-4-nitrobenzoic acid. For instance, one paper discusses the advances in synthetic strategies for benzoxazole derivatives using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .

属性

IUPAC Name |

4-hydroxy-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDZIIJCKXGZJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617715 | |

| Record name | 4-Hydroxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74230-08-3 | |

| Record name | 4-Hydroxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azaspiro[4.4]nonan-1-one](/img/structure/B1288749.png)